tert-Butylsulfonamide
CAS No.: 34813-49-5
Cat. No.: VC1750601
Molecular Formula: C4H11NO2S
Molecular Weight: 137.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34813-49-5 |
|---|---|
| Molecular Formula | C4H11NO2S |
| Molecular Weight | 137.2 g/mol |
| IUPAC Name | 2-methylpropane-2-sulfonamide |
| Standard InChI | InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) |
| Standard InChI Key | GWJSQKNYHPYZRN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)S(=O)(=O)N |
| Canonical SMILES | CC(C)(C)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
Tert-butylsulfonamide (C₄H₁₁NO₂S) consists of a sulfonamide group (-SO₂NH₂) attached to a tertiary butyl substituent. This structure differentiates it from the related compound tert-butanesulfinamide (C₄H₁₁NOS), which contains a sulfinyl group (-S(O)NH₂) rather than a sulfonyl group. The presence of the additional oxygen atom in the sulfonyl group significantly affects the compound's reactivity and physical properties.
Physical Properties
While specific physical property data for tert-butylsulfonamide is limited in the provided research, general properties can be inferred based on similar sulfonamide structures:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁NO₂S |
| Molecular Weight | Approximately 137.2 g/mol |
| Appearance | Typically white to off-white solid |
| Solubility | Limited solubility in water; more soluble in organic solvents |
| Structure | Contains tert-butyl group attached to a sulfonamide functional group |
Chemical Reactivity
Sulfonamides generally exhibit distinct reactivity patterns influenced by the electron-withdrawing nature of the sulfonyl group. The tert-butyl group provides steric hindrance that affects reaction rates and pathways. The N-H bonds in sulfonamides are slightly acidic, allowing for potential deprotonation under appropriate conditions.
Synthesis Methods
Conventional Synthesis Pathways
Tert-butylsulfonamide can be prepared through several synthetic routes, although specific reaction conditions may vary depending on the desired purity and scale.
Applications in Organic Synthesis
As Synthetic Intermediates
Tert-butylsulfonamide serves as a useful synthetic intermediate in various chemical transformations. The sulfonamide functionality can act as a nitrogen nucleophile in substitution reactions and can be involved in diverse coupling processes.
Comparison to Related Compounds
Unlike tert-butanesulfinamide, which has become extensively used in synthetic approaches for drug discovery and production, tert-butylsulfonamide has received comparatively less attention in the literature. The related tert-butanesulfinamide has over 400 publications and is manufactured by more than 75 companies, highlighting its significance in chemical research .
Chemical Reactivity in Synthesis
As a Nucleophile
The sulfonamide group in tert-butylsulfonamide can act as a nucleophile in various reactions, particularly after deprotonation. The presence of the bulky tert-butyl group influences the reactivity profile by providing steric hindrance.
In Functional Group Transformations
Sulfonamides can undergo various functional group transformations, including:
-
N-alkylation reactions
-
Reduction to form amines
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Condensation reactions with carbonyl compounds
Comparison with tert-Butanesulfinamide
Structural Differences
Tert-butylsulfonamide differs from tert-butanesulfinamide in the oxidation state of the sulfur atom:
| Compound | Molecular Formula | Functional Group | Oxidation State of Sulfur |
|---|---|---|---|
| tert-Butylsulfonamide | C₄H₁₁NO₂S | Sulfonamide (-SO₂NH₂) | +6 |
| tert-Butanesulfinamide | C₄H₁₁NOS | Sulfinamide (-S(O)NH₂) | +4 |
Reactivity Comparison
The different oxidation states lead to distinct chemical behaviors:
-
Tert-butanesulfinamide has emerged as a valuable chiral auxiliary in asymmetric synthesis due to its ability to induce stereoselectivity
-
Tert-butanesulfinamide undergoes thermal rearrangement processes that have been extensively studied
-
Tert-butylsulfonamide generally exhibits greater stability due to the fully oxidized sulfur atom
Research Context and Future Directions
Current Research Landscape
While tert-butanesulfinamide has received substantial research attention over the past decade, becoming "one of the most extensively used synthetic approaches for both the production and discovery of drug candidates," tert-butylsulfonamide appears less frequently in research literature . This disparity suggests potential opportunities for exploring the chemistry and applications of tert-butylsulfonamide more thoroughly.
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